2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Description
2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound featuring a fused bicyclic core (imidazo[1,2-a]pyrazine) substituted with a 4-fluorophenyl group and two methyl groups at the 6-position. This scaffold is synthesized via a multi-step process involving borane-THF complex reduction of intermediate ketones, as described in . Its structural rigidity and lipophilic substituents enhance cell permeability, making it a candidate for therapeutic applications .
Properties
Molecular Formula |
C14H16FN3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6,6-dimethyl-7,8-dihydro-5H-imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H16FN3/c1-14(2)9-18-8-12(17-13(18)7-16-14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3 |
InChI Key |
IDXMNGUMOQKOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C=C(N=C2CN1)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Imidazole Precursors
Initial synthesis begins with the alkylation of a protected glycine derivative, such as Cbz-glycine 2 , with a brominated intermediate 3 to form adduct 4 . This step employs cesium carbonate as a base in toluene under reflux, achieving yields >80%. Regioselective N-alkylation with ethyl 2-bromoacetate introduces the acetoxyethyl side chain, which is critical for subsequent lactam formation.
Lactam Cyclization and Reduction
Adduct 4 undergoes cyclization in the presence of ammonium acetate (NHOAc) and a Dean–Stark apparatus to remove water, yielding imidazole 5 . Borane-mediated reduction of the lactam intermediate generates the amine 8 , which serves as the scaffold for further functionalization. This step requires careful control of steric effects, particularly for the 6,6-dimethyl variant, to avoid side reactions.
6,6-Dimethyl Substitution Strategy
The 6,6-dimethyl motif is introduced via alkylation of a cyclohexanone precursor followed by hydrazine cyclization.
Cyclohexanone Alkylation
4,4-Dimethylcyclohexanone is treated with ethyl formate and sodium hydride in tetrahydrofuran (THF) to form 4,4-dimethyl-2-oxocyclohexanecarbaldehyde. Subsequent hydrazine cyclization in methanol under reflux generates the 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole core.
Hydroamination for Ring Closure
Intramolecular hydroamination of methallyl chloride-alkylated intermediate 5a is achieved using a 5:1 acetic acid/methanesulfonic acid mixture at 210°C. Despite harsh conditions, this step yields 39% of the cyclized product, confirmed via 2D NMR.
Final Functionalization and Deprotection
Amide Coupling
The amine intermediate 8 undergoes HATU-mediated coupling with N-Boc-glycine to form amide 9 . Bromination of 9 with NBS in CCl introduces a bromine atom at position 3, enabling further cross-coupling.
Global Deprotection
Final deprotection of Boc groups is performed using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound with >95% purity after preparative HPLC.
Comparative Analysis of Synthetic Routes
The Buchwald–Hartwig route offers the highest efficiency but requires specialized ligands. In contrast, the hydroamination approach, while lower-yielding, avoids precious metal catalysts.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, particularly Buchwald–Hartwig amination , enabling functionalization at the pyrazine ring.
Key observations:
-
The dimethyl groups at the 8-position introduce steric hindrance, necessitating elevated temperatures for efficient coupling .
-
Regioselectivity depends on the electronic environment: C3 is more reactive toward electron-deficient aryl amines .
Deprotection and Functional Group Interconversion
The compound’s primary amine group (protected as N-Boc derivatives) undergoes acid-mediated deprotection:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Boc deprotection | TFA (5 equiv), DCM, 0°C → RT, 2h | Free amine | Quantitative yield |
| Amide coupling | HATU, DIPEA, N-Boc-glycine | Glycine-substituted derivative | 85% yield |
Hydroamination and Cyclization
Intramolecular hydroamination is critical for constructing the imidazo[1,2-a]pyrazine core. Harsh acidic conditions are required due to the rigidity of the intermediate:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Methallyl chloride intermediate | AcOH:MsOH (5:1), 210°C, 6h | Cyclized imidazo[1,2-a]pyrazine | 39% |
Mechanistic insight:
-
The reaction proceeds via protonation of the alkene, followed by cyclization to form the six-membered ring .
-
Dimethyl groups stabilize the transition state through hyperconjugation, improving regioselectivity .
Halogenation and Electrophilic Substitution
Bromination at the imidazole ring occurs under mild conditions:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Bromination | NBS, DMF, RT, 12h | C2 of imidazole | Selective mono-bromination |
The electron-withdrawing fluorine on the phenyl ring directs electrophilic substitution to the meta position relative to the fused pyrazine.
Stereochemical Modifications
Chiral centers at the 8-position allow for enantioselective synthesis:
| Compound | Configuration | Synthetic Route | Biological Relevance |
|---|---|---|---|
| 17 (S) | 8-methyl | Pd-mediated amination + TFA deprotection | Improved antimalarial activity (IC₅₀: 50–100 nM) |
| 19 (S) | 8-isopropyl | Same as above | Enhanced lipophilicity and potency |
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-A]pyrazine compounds exhibit significant antimicrobial properties. In a study by Maluleka et al., various imidazo derivatives were synthesized and evaluated for their effectiveness against different microbial strains. The results showed promising antifungal and antibacterial activities, suggesting that 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazine derivatives has been documented in several studies. For instance, Brullo et al. (2012) reported that certain imidazo derivatives demonstrated dual activity by inhibiting chemotaxis induced by inflammatory mediators . This suggests that this compound may also possess similar anti-inflammatory effects.
Neuropharmacological Effects
Emerging research has indicated that imidazo[1,2-A]pyrazine compounds may have neuropharmacological applications. Specifically, they are being explored for their potential as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal and appetite; thus, compounds that modulate their activity could be beneficial in treating sleep disorders and obesity .
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies emphasize the use of green chemistry principles to enhance yield and reduce environmental impact. For example:
- Reagents : Common reagents include various amines and halogenated phenyl compounds.
- Conditions : Reactions are often conducted under reflux conditions in solvents such as ethanol or water to promote green synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also affect mitochondrial function by disrupting the electron transport chain, leading to reduced ATP production and increased reactive oxygen species .
Comparison with Similar Compounds
Structural Analogs and Modifications
The imidazo[1,2-a]pyrazine core allows diverse substitutions, enabling structure-activity relationship (SAR) studies. Key analogs include:

Key Structural Insights :
- 4-Fluorophenyl Substitution : Enhances target affinity in antimalarial compounds (e.g., IC₅₀ reduction from >10,000 nM to 200 nM in Pf3D7) .
- Trifluoromethyl Groups : Improve metabolic stability and kinase inhibition (e.g., binding to G-rich loop in cancer targets) .
- Dimethyl Groups at 6-Position : Increase lipophilicity and blood-brain barrier penetration in neuroactive analogs .
Antimalarial Activity
- Imidazolopiperazines : The 4-fluorophenyl-substituted compound exhibits superior activity (IC₅₀: 200 nM) compared to benzo[d][1,3]dioxol-5-yl derivatives (IC₅₀: 63–235 nM) .
- Mechanism : Proposed to target Plasmodium kinase pathways, though exact targets remain under investigation .
Antibacterial Activity
- Hydrazone derivatives (e.g., 8a–k) show moderate activity against Gram-positive bacteria, with MIC values comparable to ciprofloxacin .
Kinase Inhibition
Challenges and Limitations
- Synthetic Complexity : Borane-mediated reductions often yield impurities, complicating scale-up .
- Metabolic Stability : While trifluoromethyl groups enhance stability, they may reduce solubility, necessitating formulation optimization .
- Selectivity : Some analogs (e.g., BIM-46174) inhibit Gαq proteins but exhibit off-target effects on related GTPases .
Biological Activity
The compound 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a fused imidazo-pyrazine framework with a fluorophenyl substituent. Its chemical formula is , and it exhibits significant lipophilicity due to the presence of the fluorinated aromatic ring.
1. Inhibition of Kinases
Research has revealed that derivatives of imidazo[1,2-A]pyrazine compounds exhibit potent inhibitory activity against various kinases. Specifically, compounds similar to this compound have been noted for their ability to inhibit p38 MAP kinase. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, making these compounds potential candidates for treating autoimmune diseases and inflammatory conditions .
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The structural features that enhance its biological activity include the fluorophenyl group which may interact favorably with specific cellular targets .
3. MicroRNA Inhibition
Another area of interest is the compound's potential role in microRNA inhibition. Certain derivatives have shown efficacy in modulating microRNA expression profiles in cancer models. This suggests that this compound could be leveraged for therapeutic strategies aimed at regulating gene expression through microRNA pathways .
Case Study 1: In Vivo Efficacy in Arthritis Models
In a study focused on adjuvant-induced arthritis models in rats, compounds structurally related to this compound demonstrated significant anti-inflammatory effects. The administration of these compounds resulted in reduced swelling and joint damage compared to control groups .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted using various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated cells. These findings support the notion that this compound could serve as a lead for developing new anticancer agents .
Data Tables
Q & A
Q. What are the key challenges in synthesizing 2-(4-fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how can purification be optimized?
The synthesis involves intermediates prone to instability on silica gel and oxidation, requiring inert conditions (e.g., nitrogen atmosphere). Impurities from borane reagents and solvents often lead to higher crude yields than theoretical values. Column chromatography with solvents like dichloromethane/7N ammonia/methanol (95:5) is critical for purification . Hydrogenation using PtO₂ in 2-methoxyethanol (76% yield) is a scalable method, though residual solvent removal via toluene co-evaporation is necessary .
Q. What spectroscopic methods confirm the structure of imidazo[1,2-a]pyrazine derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclic tetrahydroimidazo ring signals at 3.94–1.95 ppm) and carbonyl/amine groups .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- Mass spectrometry : Confirms molecular ions (e.g., (M+H)+ peaks) and fragmentation patterns .
Q. How can the regioselectivity of imidazo[1,2-a]pyrazine synthesis be controlled?
Regioselective alkylation or halogenation is achieved via oxidation-dehydration of β-hydroxyalkylamino pyrazines. Lanthanide shift reagents aid NMR assignments to verify positional selectivity .
Advanced Research Questions
Q. How does partial saturation of the imidazo[1,2-a]pyrazine core influence pharmacological activity?
Partial saturation (e.g., 5,6,7,8-tetrahydro vs. non-saturated) enhances potency. For NaV1.7 inhibitors, tetrahydroimidazo[1,2-a]pyrazine 13 showed a 10-fold improvement in IC₅₀ compared to unsaturated analogs . Reduced ring systems (e.g., 2,3-dihydro) lower α2-adrenergic receptor affinity while retaining α1 activity, suggesting conformational flexibility impacts target engagement .
Q. What strategies improve enantioselective synthesis of chiral tetrahydroimidazo[1,2-a]pyrazines?
Ruthenium/N-heterocyclic carbene (NHC) catalysts enable direct asymmetric hydrogenation of imidazo[1,2-a]pyridines with up to 98:2 enantiomeric ratios. This method avoids protecting groups and tolerates functional groups like fluorophenyl substituents .
Q. How can QSAR models predict antimalarial efficacy of imidazolopiperazine derivatives?
Artificial neural networks (ANNs) correlate structural descriptors (e.g., substituent electronegativity, steric bulk) with IC₅₀ values. For example, derivatives with 4-fluorophenyl groups exhibit IC₅₀ < 200 nM against P. falciparum strains, while bulkier substituents reduce activity .
Q. What structural modifications enhance antifungal synergy with itraconazole?
C-3 substitutions on the imidazo[1,2-a]pyrazine core (e.g., trifluoromethyl, aryl groups) improve activity against Sporothrix spp. Synergy with itraconazole (FIC ≤ 0.5) overcomes resistance via dual-target inhibition, with low cytotoxicity (mouse fibroblast CC₅₀ > 100 µM) .
Methodological Challenges
Q. How should intermediates prone to oxidation or silica gel instability be handled?
Q. What computational tools aid in designing α2-adrenergic receptor-selective analogs?
Molecular docking and conformational energy calculations (e.g., comparing mianserin analogs) optimize piperazinylimidazo[1,2-a]pyrazine interactions. Compound 2a achieves α2 selectivity (70x over α1) by mimicking the semi-rigid conformation of mianserin .
Data-Driven Insights
Q. How do substituents at the 2- and 3-positions affect antimalarial IC₅₀ values?
Contradictions and Resolutions
Q. Why do some synthetic routes report higher crude yields than theoretical values?
Impurities from borane reagents and solvents inflate crude yields. For example, borane-THF reactions yield viscous oils requiring iterative methanol quenching . Theoretical yields should be recalculated post-purification.
Advanced Applications
Q. Can imidazo[1,2-a]pyrazines act as Gαq protein inhibitors?
BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, inhibits Gαq signaling at nM concentrations. Structural reductions to monocyclic fragments (e.g., piperazin-2-one) abolish activity, indicating the intact bicyclic core is essential for target engagement .
Experimental Design Considerations
Q. How are hydrazone derivatives of imidazo[1,2-a]pyrazines synthesized for antibacterial studies?
Condense 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) in ethanol under reflux (80–92% yield). Monitor reaction progress via TLC and characterize products by NMR/IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

